Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that features a pyridine ring and a triazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the condensation of pyridine-3-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with methyl chloroacetate under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for ester substitution.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an anti-inflammatory and anticancer agent.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the triazole moiety.
1,2,4-Triazole: Contains the triazole ring but lacks the pyridine ring.
Methyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar structure but without the pyridine ring.
Uniqueness
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the pyridine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound in medicinal chemistry .
Biological Activity
Methyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with triazole intermediates. Various methods have been documented for creating triazole compounds, including cyclization reactions and the use of nitrogen sources such as hydrazones. These synthetic routes often yield high purity and efficiency, making them suitable for biological testing .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties. Studies indicate that compounds containing triazole rings exhibit significant activity against various bacterial strains. For instance, analogues of this compound demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis suggests that the presence of the pyridine moiety enhances the compound's efficacy .
Anticancer Properties
Research has highlighted the anticancer potential of triazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation in vitro. In particular, studies have reported that similar triazole compounds can induce apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human T lymphocyte). The mechanism appears to involve modulation of apoptotic pathways and interaction with specific cellular targets .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Triazole derivatives are known to inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases. Experimental models have shown that these compounds can reduce inflammation markers significantly .
Case Studies
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Triazole compounds often act as enzyme inhibitors, particularly targeting enzymes involved in nucleic acid synthesis.
- Receptor Modulation : They may modulate receptor activity related to apoptosis and inflammation.
- Cytotoxicity : The compound's structure allows it to penetrate cell membranes effectively, leading to cytotoxic effects on rapidly dividing cells.
Properties
IUPAC Name |
methyl 2-(3-pyridin-3-yl-1,2,4-triazol-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-16-9(15)6-14-7-12-10(13-14)8-3-2-4-11-5-8/h2-5,7H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEQCHFNQDMITN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC(=N1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.